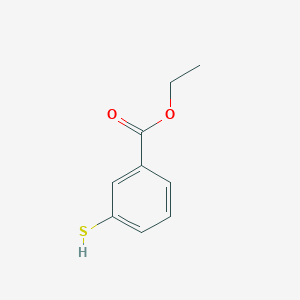

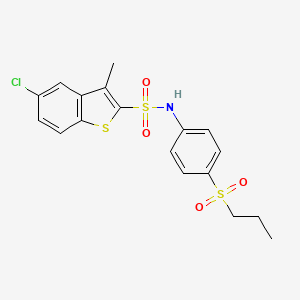

Ethyl 3-sulfanylbenzoate

Overview

Description

Ethyl 3-sulfanylbenzoate (E3SB) is an important organic compound that has been used in a variety of scientific and industrial applications. It is a colorless, water-soluble, and odorless compound with a molecular weight of 246.3 g/mol. It has been used as a reagent in organic synthesis, a catalyst in the production of pharmaceuticals, and a substrate in the production of organosulfur compounds. It has also been studied for its potential use in the treatment of various diseases and conditions.

Scientific Research Applications

Ethyl 3-sulfanylbenzoate has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis for the production of a variety of organosulfur compounds. It has also been used as a catalyst in the production of pharmaceuticals and as a substrate in the production of organosulfur compounds. Additionally, it has been studied for its potential use in the treatment of various diseases and conditions, such as cancer, diabetes, and inflammation.

Mechanism of Action

Target of Action

Ethyl 3-sulfanylbenzoate is a type of benzoate compound . Benzoate compounds are known to act on nerve endings and nerve trunks, where they can reversibly block the conduction of nerve impulses . This results in a loss of local sensation without affecting consciousness, which is convenient for local surgery and treatment .

Mode of Action

These compounds bind to specific parts of the sodium ion (Na+) channel on the nerve membrane . They affect the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses . Local anesthetics like this compound can reduce the excitability of the membrane and have no effect on the resting potential .

Result of Action

Based on its mode of action, it can be inferred that the compound results in a reversible blockage of nerve impulses, leading to a loss of local sensation . This makes it useful for procedures requiring local anesthesia.

Advantages and Limitations for Lab Experiments

Ethyl 3-sulfanylbenzoate has several advantages and limitations for use in lab experiments. The main advantage is that it is a relatively inexpensive and easy to synthesize compound. Additionally, it is relatively non-toxic and has a low vapor pressure, making it safe to handle and store. However, it is not very soluble in water and has a low boiling point, making it difficult to use in some experiments.

Future Directions

There are several potential future directions for the use of Ethyl 3-sulfanylbenzoate. One potential direction is to further study its potential use in the treatment of various diseases and conditions. Additionally, it could be further studied for its potential use as a catalyst in the production of pharmaceuticals. Additionally, it could be studied for its potential use as a substrate in the production of organosulfur compounds. Finally, it could be studied for its potential use in the production of other organic compounds.

Biochemical Analysis

Biochemical Properties

It is known that esters, a class of compounds to which Ethyl 3-sulfanylbenzoate belongs, generally have pleasant odors and are often responsible for the characteristic fragrances of fruits and flowers

Cellular Effects

The cellular effects of this compound are not well-documented. It is known that esters can influence cellular processes. For instance, esters can undergo hydrolysis, a reaction that breaks the ester bond to form an alcohol and a carboxylic acid. This reaction can influence cellular metabolism and potentially impact cell signaling pathways, gene expression, and other cellular processes .

Molecular Mechanism

Esters like this compound can undergo reactions such as nucleophilic substitution and oxidation . These reactions can lead to changes in gene expression and enzyme activity, thereby influencing cellular function .

Temporal Effects in Laboratory Settings

It is known that the effects of chemical compounds can change over time due to factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that the effects of chemical compounds can vary with dosage, and high doses can potentially lead to toxic or adverse effects .

Metabolic Pathways

Esters like this compound can be involved in various metabolic pathways, including those involving enzymes or cofactors .

Transport and Distribution

It is known that small, uncharged molecules like this compound can freely diffuse across cell membranes .

Subcellular Localization

It is known that the localization of molecules within a cell can affect their activity or function .

properties

IUPAC Name |

ethyl 3-sulfanylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2S/c1-2-11-9(10)7-4-3-5-8(12)6-7/h3-6,12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGANYRZUHNIRAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30528424 | |

| Record name | Ethyl 3-sulfanylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30528424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

41651-93-8 | |

| Record name | Ethyl 3-sulfanylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30528424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[4-(2-Carboxyanilino)-3,6-dioxocyclohexa-1,4-dien-1-yl]amino]benzoic acid](/img/structure/B1655674.png)

![8,8-Dibromo-3,5-dioxabicyclo[5.1.0]octane](/img/structure/B1655690.png)

![Thiazolo[5,4-d]pyrimidine-7(6H)-thione](/img/structure/B1655693.png)